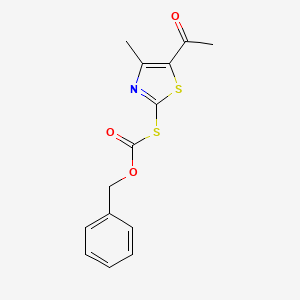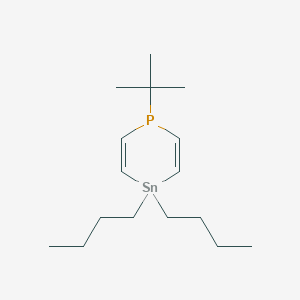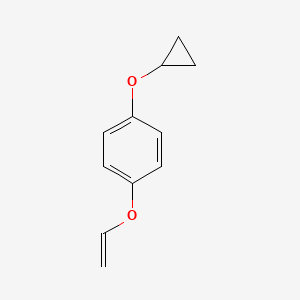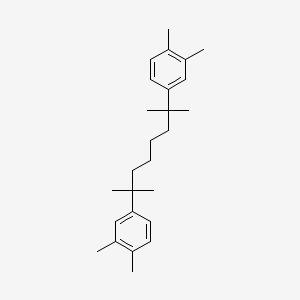
1,1'-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene) is an organic compound characterized by its unique structure, which includes two 3,4-dimethylbenzene groups connected by a 2,7-dimethyloctane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene) typically involves the coupling of 3,4-dimethylbenzene derivatives with a 2,7-dimethyloctane precursor. The reaction conditions often require the use of catalysts and specific solvents to facilitate the coupling process. For instance, a common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of 1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene) .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while substitution reactions can produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene) has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of advanced materials, such as polymers and liquid crystals.
Organic Chemistry: Serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of 1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, thereby modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(isobenzofuran-1,3-dione): Similar in structure but contains isobenzofuran-1,3-dione groups instead of 3,4-dimethylbenzene.
2,7-Dimethyloctane: A simpler compound with only the 2,7-dimethyloctane chain.
Uniqueness
1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene) is unique due to its combination of two 3,4-dimethylbenzene groups with a flexible 2,7-dimethyloctane linker. This structure imparts specific chemical and physical properties that are valuable in various applications.
Eigenschaften
CAS-Nummer |
63317-76-0 |
|---|---|
Molekularformel |
C26H38 |
Molekulargewicht |
350.6 g/mol |
IUPAC-Name |
4-[7-(3,4-dimethylphenyl)-2,7-dimethyloctan-2-yl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C26H38/c1-19-11-13-23(17-21(19)3)25(5,6)15-9-10-16-26(7,8)24-14-12-20(2)22(4)18-24/h11-14,17-18H,9-10,15-16H2,1-8H3 |
InChI-Schlüssel |
IXXDFYZCIQMAJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C)(C)CCCCC(C)(C)C2=CC(=C(C=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


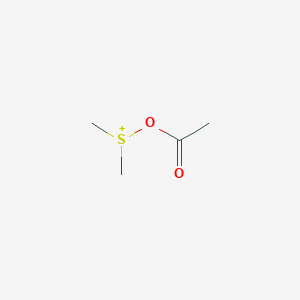
![4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine](/img/structure/B14513159.png)
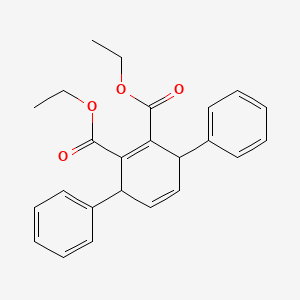
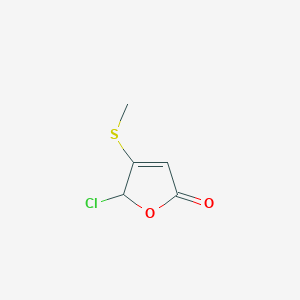


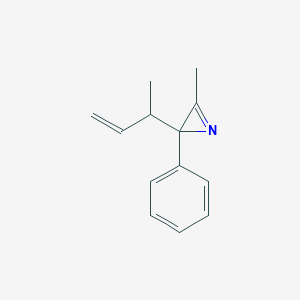
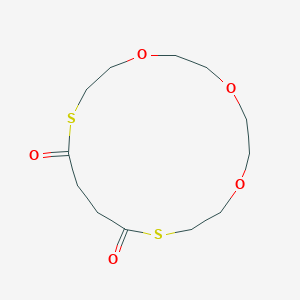

![1,2-Diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14513220.png)
